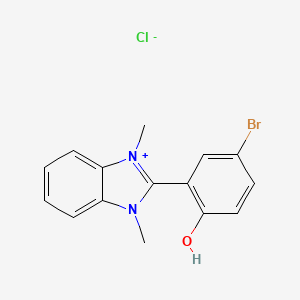
2-(5-bromo-2-hydroxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-2-hydroxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium chloride, also known as BMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMB is a benzimidazole derivative that possesses unique physicochemical properties, making it an attractive candidate for use in drug development, catalysis, and material science.
Mécanisme D'action
The exact mechanism of action of 2-(5-bromo-2-hydroxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium chloride is not fully understood, but studies have suggested that it may exert its biological effects through the modulation of various signaling pathways. This compound has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which may contribute to its antioxidant and anti-inflammatory properties. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, possibly through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of reactive oxygen species production, the modulation of signaling pathways, and the induction of apoptosis in cancer cells. In addition, this compound has been reported to exhibit antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(5-bromo-2-hydroxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium chloride in lab experiments is its unique physicochemical properties, which make it an attractive candidate for use in various fields. This compound has also been shown to have good solubility in various solvents, which may facilitate its use in biological assays. However, one limitation of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several possible future directions for research on 2-(5-bromo-2-hydroxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium chloride. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another potential direction is the investigation of this compound as a catalyst in organic synthesis reactions, with the aim of developing more efficient and environmentally friendly synthetic routes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(5-bromo-2-hydroxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium chloride can be achieved through various methods, including the reaction of 2-aminobenzimidazole with 5-bromo-2-hydroxybenzaldehyde in the presence of a suitable acid catalyst. Another method involves the reaction of 2-(2-aminoethyl)-1H-benzimidazole with 5-bromo-2-hydroxybenzaldehyde in the presence of a base catalyst. Both methods have been reported to yield high purity this compound with good yields.
Applications De Recherche Scientifique
2-(5-bromo-2-hydroxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium chloride has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. In addition, this compound has been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. This compound has also been investigated for its potential use as a catalyst in organic synthesis reactions.
Propriétés
IUPAC Name |
4-bromo-2-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O.ClH/c1-17-12-5-3-4-6-13(12)18(2)15(17)11-9-10(16)7-8-14(11)19;/h3-9H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWRNCGXWVXRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=C(C=CC(=C3)Br)O)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-amino-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4972591.png)
![4-[(5-bromo-2-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4972597.png)
![1,3-dimethoxy-2-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B4972602.png)

![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-iodophenyl)acetamide](/img/structure/B4972617.png)
![N-ethyl-4-{5-[(4-phenylbutanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4972620.png)

![2-{[(3-chloro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4972636.png)

![N-[1-methyl-2-(2-pyridinyl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4972656.png)
![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-furyl)ethanol hydrochloride](/img/structure/B4972664.png)
![4-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4972682.png)
![methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4972704.png)
![3-bromo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4972706.png)